![molecular formula C15H14F3NO3S2 B2529032 3-(Thiophen-2-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine CAS No. 2194906-90-4](/img/structure/B2529032.png)
3-(Thiophen-2-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also contains a thiophen-2-yl group, a trifluoromethoxy group, and a phenylsulfonyl group attached to the pyrrolidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the various substituents contributing to the overall molecular geometry. The presence of the trifluoromethoxy group could introduce a strong electron-withdrawing effect, potentially influencing the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could make the compound relatively polar, potentially affecting its solubility in various solvents .Scientific Research Applications
Antioxidant Applications
Thiophene derivatives have been explored for their potential antioxidant activities. A study on novel 1H-3-indolyl derivatives containing thiophene demonstrated significant antioxidant activity, highlighting the role of thiophene derivatives in developing efficient antioxidants. This could imply that "3-(Thiophen-2-yl)-1-((2-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine" might exhibit antioxidant properties suitable for various applications, including medicinal chemistry and materials science (Aziz et al., 2021).
Photovoltaic Studies
Compounds containing thiophene units have been utilized in the synthesis of materials for photovoltaic applications. A research study on dicopper(I) complexes with acetylide-functionalized pyridinyl-based ligands, including thiophene moieties, showed moderate power conversion efficiency in dye-sensitized solar cells (DSSCs), indicating the utility of such compounds in renewable energy technologies (Jayapal et al., 2018).
Drug Discovery and Medicinal Chemistry
The structural motif of pyrrolidine sulfone is common in drug discovery efforts, especially in the context of developing selective receptor agonists or antagonists. A study described the discovery of phenyl pyrrolidin sulfones as selective RORγt inverse agonists, showcasing the importance of this structural framework in developing therapeutics for conditions like autoimmune diseases (Duan et al., 2019).
Materials Science
Compounds containing sulfone and pyrrolidine units are also relevant in materials science, for example, in the synthesis of polymers with specific properties. A study on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlighted the potential of such compounds in creating materials with low dielectric constants and high thermal stability (Liu et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their photophysical properties .
Mode of Action
Related compounds have shown major absorption bands that were assigned to π–π* transitions involving the aromatic moieties, as well as weak intramolecular charge-transfer (ict) transitions .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound behaves. For instance, related compounds have shown different photoluminescence emissions in different states (solution vs. film) and temperatures .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-thiophen-2-yl-1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S2/c16-15(17,18)22-12-4-1-2-6-14(12)24(20,21)19-8-7-11(10-19)13-5-3-9-23-13/h1-6,9,11H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWBVGHCCYVZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.